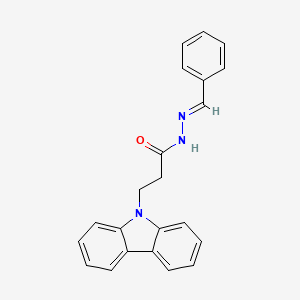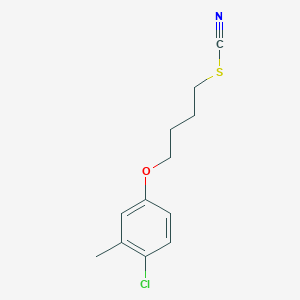
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Vue d'ensemble
Description
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMB is a type of acrylonitrile derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of various receptors such as TRPV1 and PPARγ, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to reduce the production of various inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be easily determined using various analytical methods such as HPLC and NMR. This compound is also stable under various conditions and can be stored for long periods.
However, this compound also has some limitations for lab experiments. This compound is relatively expensive compared to other acrylonitrile derivatives. This compound is also not readily available in large quantities, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the synthesis of this compound-based polymers with specific properties such as biodegradability and biocompatibility. Another direction is the development of this compound-based drugs with improved pharmacokinetic and pharmacodynamic properties. This compound can also be used as a starting material for the synthesis of other bioactive compounds with potential applications in various fields.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been used as a building block for the synthesis of other bioactive compounds.
In material science, this compound has been used as a monomer for the synthesis of polymers with various properties such as thermal stability, mechanical strength, and conductivity. This compound-based polymers have been used in various applications such as electronic devices, sensors, and coatings.
In agriculture, this compound has been used as a fungicide and insecticide due to its ability to inhibit the growth of various fungi and insects. This compound-based pesticides have shown promising results in the control of various plant diseases and pests.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUMZBRDIKGPI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)


![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[2-(ethylthio)ethyl]pyridazin-3(2H)-one](/img/structure/B3861451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide](/img/structure/B3861459.png)
![2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3861481.png)

![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)

![N'-[2-(allyloxy)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3861506.png)

![N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide](/img/structure/B3861535.png)
![2-(3,4-dimethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B3861536.png)
